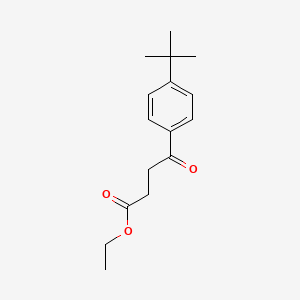

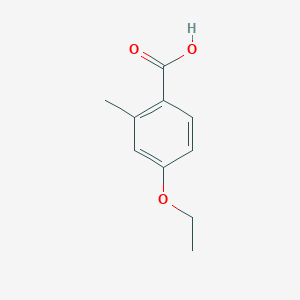

4-Ethoxy-2-methylbenzoic acid

説明

4-Ethoxy-2-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the provided papers do not directly discuss 4-ethoxy-2-methylbenzoic acid, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and potential applications of 4-ethoxy-2-methylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, the synthesis of quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one involves reactions with nitrogen nucleophiles, suggesting that similar strategies could be employed for synthesizing derivatives of 4-ethoxy-2-methylbenzoic acid . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through a series of reactions including methylation, thiocyanation, ethylation, and oxidation indicates a multi-step process that could be adapted for the synthesis of 4-ethoxy-2-methylbenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using various spectroscopic techniques. For example, the structure of methyl 4-hydroxybenzoate was determined using single crystal X-ray diffraction, and Hirshfeld surface analysis was used to understand intermolecular interactions . These techniques could similarly be applied to determine the molecular structure of 4-ethoxy-2-methylbenzoic acid and to analyze its intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives with various nucleophiles can lead to the formation of a wide range of products. The study of 2-ethoxy-(4H)-3,1-benzoxazin-4-one's reactivity with nitrogen and sulfur nucleophiles provides insights into the types of chemical reactions that 4-ethoxy-2-methylbenzoic acid might undergo . Additionally, the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester demonstrates the potential for creating ester derivatives of benzoic acid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be characterized through experimental and computational methods. For instance, the study of methyl 4-hydroxybenzoate included computational calculations using Hartree Fock and Density Functional Theory to correlate with experimental data . Similarly, the antioxidant activity, spectroscopic properties, and thermodynamic characteristics of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate were investigated both theoretically and experimentally . These approaches could be used to determine the physical and chemical properties of 4-ethoxy-2-methylbenzoic acid.

Relevant Case Studies

A relevant case study involving a structurally related compound, 4-ethoxybenzoic acid, demonstrated its potential as an anti-pathogenic and anti-biofilm agent against Staphylococcus aureus. The study showed that 4-ethoxybenzoic acid could inhibit biofilm formation and potentiate the biofilm sensitivity to vancomycin, indicating its potential use in medical applications . This suggests that 4-ethoxy-2-methylbenzoic acid could also possess similar bioactive properties, warranting further investigation.

科学的研究の応用

Synthesis and Chemical Applications

4-Ethoxy-2-methylbenzoic acid and its derivatives are significant in the field of chemical synthesis and have various applications. For example, Salman et al. (2002) describe an efficient synthesis method for a key intermediate used in the preparation of repaglinide, an oral hypoglycemic agent, from a related compound, 2-hydroxy-4-methylbenzoic acid (Salman et al., 2002). Additionally, the compound has been explored for its potential in the synthesis of new classes of dopants for polyaniline, a conductive polymer, as reported by Amarnath and Palaniappan (2005), enhancing its electrical properties (Amarnath & Palaniappan, 2005).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of 4-Ethoxy-2-methylbenzoic acid have shown significant promise. Rogers et al. (1964) demonstrated the anticoccidial activity of 4-amino-2-ethoxybenzoic acid, indicating its potential in treating parasitic infections (Rogers et al., 1964). Additionally, the exploration of biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds by Pi et al. (2018) suggests its utility in developing new chemical entities for pharmaceutical applications (Pi et al., 2018).

Safety and Hazards

作用機序

Target of Action

It has been suggested that benzoic acid derivatives may interact with various enzymes and proteins .

Mode of Action

Benzoic acid derivatives are known to participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical processes, including those involving free radicals and nucleophilic substitutions .

Result of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

特性

IUPAC Name |

4-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJNAEZUNKBQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901611 | |

| Record name | NoName_744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)